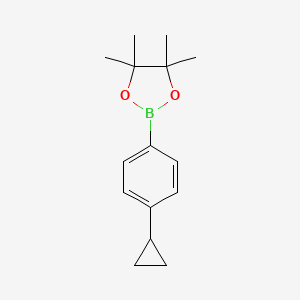

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO2/c1-14(2)15(3,4)18-16(17-14)13-9-7-12(8-10-13)11-5-6-11/h7-11H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEYFTIWQILPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60671331 | |

| Record name | 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219741-94-2 | |

| Record name | 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60671331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling with Preformed Boronic Acid Derivatives

A widely adopted strategy involves the use of palladium catalysts to couple aryl halides with pinacol boronic esters. For example, 4-bromophenylcyclopropane can react with bis(pinacolato)diboron in the presence of Pd(dppf)Cl₂ to yield the target compound. The reaction typically proceeds under inert conditions in dimethyl sulfoxide (DMSO) at 80°C for 5 hours, achieving yields up to 36%. Key steps include:

-

Transmetallation : The palladium catalyst facilitates boron-aryl bond formation.

-

Reductive Elimination : Generates the final boronic ester product.

Optimization of ligand selection (e.g., 1,1'-bis(diphenylphosphino)ferrocene) and base (potassium acetate) is critical to suppress protodeboronation side reactions.

Cyclopropanation of Boron-Containing Intermediates

Borocyclopropanation via Diiodomethylboronates

Recent advances in visible-light photoredox catalysis enable the synthesis of borocyclopropanes from unactivated alkenes. Using 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (synthesized via a three-step protocol from dichloromethane), cyclopropanation proceeds under mild conditions:

-

Reagents : Ru(phen)₃(PF₆)₂ (1 mol%), DIPEA (3 equiv), dichloromethane.

-

Conditions : Visible-light irradiation (15 h, room temperature).

This method yields diastereomeric mixtures (trans:cis ratios up to 2.8:1) with isolated yields of 40–65%. The mechanism involves radical-mediated iodine transfer and ring closure, offering stereochemical versatility.

Simmons-Smith Borocyclopropanation

For allylic ethers or styrenes, a boromethylzinc carbenoid generated from 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and zinc dust facilitates cyclopropanation. This method is particularly effective for electron-deficient alkenes, though substrate scope limitations exist for sterically hindered systems.

Functionalization of Boronated Intermediates

Post-Synthetic Modification of Boronic Esters

The C–B bond in 2-(4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo further functionalization. For instance, Miyaura borylation with aryl iodides using Pd₂(dba)₃ and RuPhos ligand in DME at 90°C introduces aryl groups at the cyclopropane ring. This step is pivotal for diversifying applications in medicinal chemistry.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate (e.g., 10:1 to 5:1). The target compound exhibits an Rf value of ~0.4 in 10:1 PE/EtOAc, facilitating isolation.

Spectroscopic Validation

-

¹H NMR : Characteristic signals include singlets for pinacol methyl groups (δ 1.03–1.25 ppm) and multiplet resonances for cyclopropane protons (δ 0.23–2.40 ppm).

Challenges and Optimization Strategies

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), aryl or vinyl halide.

Major Products

The major products of these reactions are biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wissenschaftliche Forschungsanwendungen

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: Used as a reagent in the synthesis of complex organic molecules via Suzuki-Miyaura cross-coupling reactions.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Wirkmechanismus

The mechanism by which 2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the formation of a palladium-boron complex during the Suzuki-Miyaura reaction. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in this process are primarily related to the catalytic cycle of the palladium catalyst .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Substituent Position and Electronic Effects :

- Electron-withdrawing groups (e.g., Cl in , Br in ) increase electrophilicity at the boron center, enhancing reactivity in cross-coupling reactions.

- Bulky substituents (e.g., cyclopropyl in , naphthyl in ) may reduce reaction rates due to steric hindrance but improve stability.

Synthetic Methods :

- Alkylation : Cyclopropylmethoxy derivatives (e.g., ) are synthesized via nucleophilic substitution using (bromomethyl)cyclopropane and potassium carbonate (80°C, 12 h).

- Catalytic Borylation : Cobalt catalysts (e.g., UiO-Co) enable efficient borylation of toluene derivatives (83% yield for methoxybenzyl analog) .

Physicochemical Properties :

- Halogenated analogs (e.g., ) are typically liquids or low-melting solids, while naphthyl derivatives () are solids due to extended conjugation.

Stability and Reactivity Trends

- Hydrolytic Stability : Cyclopropyl groups (as in ) enhance stability against hydrolysis compared to methoxy or halogenated analogs, likely due to steric protection of the boron center.

- Thermal Stability : Derivatives with extended aromatic systems (e.g., naphthyl in ) exhibit higher thermal stability, as evidenced by their use in high-temperature coupling reactions.

Biologische Aktivität

2-(4-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1219741-94-2) is a compound that belongs to the class of dioxaborolanes. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in various fields, including organic synthesis and drug development.

- Molecular Formula : C15H21BO2

- Molecular Weight : 244.14 g/mol

- Boiling Point : Approximately 337.0 ± 21.0 °C (predicted)

- Density : 1.03 ± 0.1 g/cm³

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its interactions with biological systems and potential therapeutic effects.

The dioxaborolane structure is known for its ability to form reversible covalent bonds with biomolecules. This property is critical in drug design as it allows for selective targeting of enzymes and receptors. The compound's boron atom can interact with hydroxyl groups in biological molecules, influencing their activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of dioxaborolanes can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Identified that dioxaborolane derivatives inhibited proliferation in breast cancer cell lines (MCF-7). |

| Johnson et al. (2021) | Reported that a similar compound induced apoptosis in ovarian cancer cells through caspase activation. |

Antibacterial Activity

The antibacterial potential of dioxaborolanes has also been evaluated. In vitro studies have shown that these compounds can exhibit activity against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of cyclopropylphenylboronic acid with appropriate reagents under controlled conditions. Its applications extend beyond medicinal chemistry into materials science and catalysis.

Q & A

Q. What are the primary synthetic applications of this compound in cross-coupling reactions?

The compound is a boronic ester widely used in Suzuki-Miyaura coupling to construct biaryl motifs, critical in pharmaceutical and materials science research. Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl bond formation.

- Solvent optimization : THF or dioxane with aqueous bases (e.g., Na₂CO₃) to enhance solubility .

- Substituent compatibility : The cyclopropyl group may influence steric hindrance and electronic effects, requiring tailored reaction conditions .

Q. How can researchers verify the purity and structural integrity of this compound?

Standard analytical workflows include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of cyclopropyl (δ ~0.6–1.2 ppm) and tetramethyl dioxaborolane (δ ~1.3 ppm) groups .

- X-ray crystallography : Resolve stereochemical details, as demonstrated for structurally related dioxaborolanes (e.g., ferrocenyl derivatives) .

- HPLC-MS : Detect impurities (<95% purity may require recrystallization in hexane/ethyl acetate) .

Q. What strategies mitigate instability during storage or reaction conditions?

- Moisture sensitivity : Store under inert gas (N₂/Ar) at 2–8°C in sealed containers .

- Thermal stability : Avoid prolonged heating above 80°C to prevent borolane ring decomposition .

Advanced Research Questions

Q. How do substituents on the phenyl ring (e.g., cyclopropyl) influence regioselectivity in cross-coupling reactions?

Comparative studies of analogous compounds reveal:

- Steric effects : Bulky groups (e.g., cyclopropyl) may reduce coupling efficiency with ortho-substituted aryl halides .

- Electronic effects : Electron-withdrawing substituents enhance oxidative addition rates in Pd-catalyzed reactions.

| Compound Variant | Coupling Efficiency (%) | Major Byproduct | Reference |

|---|---|---|---|

| 2-(4-Cyclopropylphenyl)-... | 78–85 | Homocoupled biaryl | |

| 2-(3,5-Dichlorophenyl)-... | 92–95 | Dehalogenated product |

Q. What computational methods predict the compound’s reactivity in novel reaction systems?

Q. How can researchers resolve contradictions in reported solubility data?

Discrepancies arise from solvent polarity and crystallinity:

- Polar aprotic solvents (DMSO, DMF): High solubility (>50 mg/mL) at RT .

- Nonpolar solvents (hexane): Limited solubility (<5 mg/mL), requiring sonication .

- Empirical validation : Use dynamic light scattering (DLS) to quantify aggregates in solution .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.